![molecular formula C11H16O B13952113 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one CAS No. 519183-78-9](/img/structure/B13952113.png)
7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylidene-5-(propan-2-yl)bicyclo[320]heptan-2-one is a bicyclic compound with a unique structure that includes a methylidene group and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a similar structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic ring.
Uniqueness
7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
519183-78-9 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
7-methylidene-5-propan-2-ylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C11H16O/c1-7(2)11-5-4-9(12)10(11)8(3)6-11/h7,10H,3-6H2,1-2H3 |
Clave InChI |
VCXLWZNKFCQYCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CCC(=O)C1C(=C)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


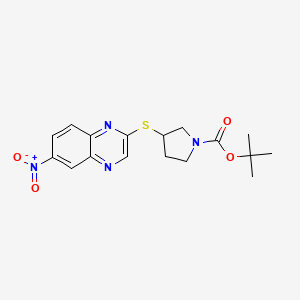
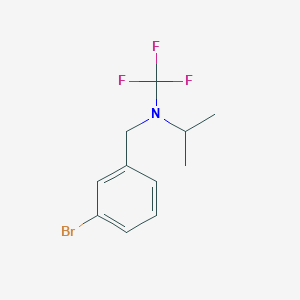
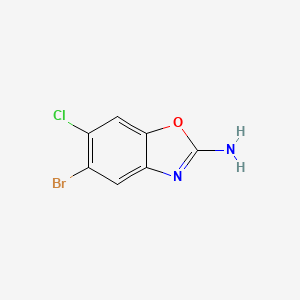
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
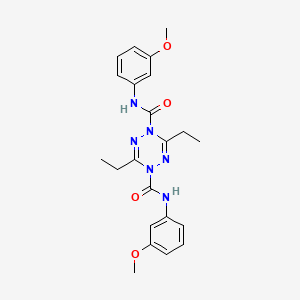
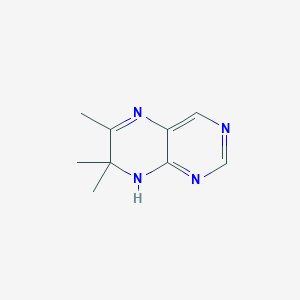
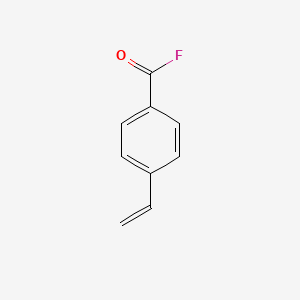
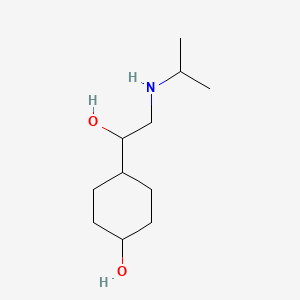
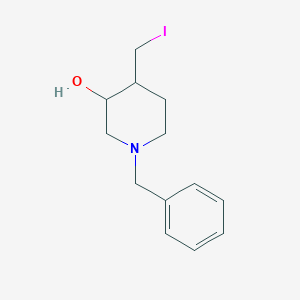
![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)
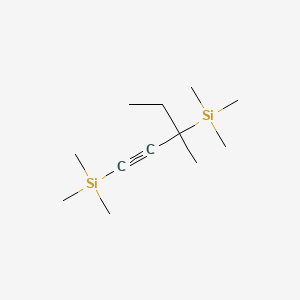
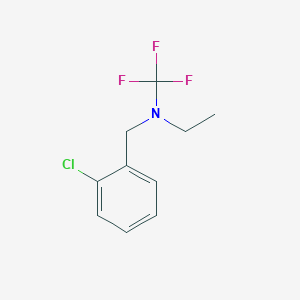
![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)
